5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethoxyphenyl group and a 4-(2-fluorophenyl)piperazine moiety. Its structural complexity arises from the fusion of triazole, thiazole, and piperazine systems, a design strategy common in modern drug discovery for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-32-18-10-8-17(9-11-18)21(22-23(31)30-24(33-22)26-16(2)27-30)29-14-12-28(13-15-29)20-7-5-4-6-19(20)25/h4-11,21,31H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGQJKGBEYNLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a thiazolo-triazole core, which is often associated with various pharmaceutical properties, including antimicrobial, anticancer, and central nervous system (CNS) effects.
Chemical Structure and Properties
The compound's IUPAC name is 5-[(4-ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl]-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. It contains multiple functional groups that contribute to its biological activity:
| Component | Structure |
|---|---|
| Thiazolo[3,2-b][1,2,4]triazole core | Thiazolo-triazole core |
| Ethoxyphenyl group | Ethoxyphenyl |
| Piperazine ring | Piperazine |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It could act as an antagonist or agonist at various receptors, influencing neurotransmitter systems.
For instance, similar compounds have demonstrated the ability to inhibit tyrosinase and other enzymes critical for cellular processes .
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thiazolo-triazoles have been reported to possess potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 μM.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound were evaluated using the MTT assay on several cancer cell lines. Preliminary results suggest that it may exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, related piperazine derivatives have shown promising activity against lung and colon cancer cell lines .
Study 1: Antimicrobial Efficacy
In a comparative study of thiazolo-triazole derivatives, the compound exhibited strong antibacterial activity with an MIC comparable to standard antibiotics like ciprofloxacin. The binding interactions were analyzed through molecular docking studies, revealing potential hydrogen bonds with critical active site residues .
Study 2: Cytotoxicity Profile
In another investigation focusing on the cytotoxicity of piperazine-containing compounds, it was found that certain derivatives displayed significant activity against cancer cell lines while maintaining low toxicity towards normal cells. This suggests a favorable therapeutic index for further development .
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds containing piperazine rings often exhibit antidepressant and anxiolytic properties. The specific structure of this compound suggests it may interact with serotonin receptors, which are critical targets for treating anxiety and depression. Studies have shown that similar piperazine derivatives can modulate neurotransmitter systems effectively .
Antitumor Activity
The thiazolo-triazole framework has been associated with antitumor activity due to its ability to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that related compounds can inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .
Inhibition of Enzymatic Activity
Compounds similar to this one have shown potential as enzyme inhibitors, particularly in the context of tyrosinase inhibition. Tyrosinase is a key enzyme in melanin synthesis; thus, inhibitors can be useful in treating hyperpigmentation disorders or as cosmetic agents . The structural features of this compound suggest it may also exhibit inhibitory effects on other enzymes relevant to metabolic pathways.
Case Study 1: Antidepressant Activity
A study focusing on piperazine derivatives demonstrated that modifications to the piperazine ring could significantly enhance serotonin receptor affinity and activity. This research aligns with findings on the target compound, suggesting that it may also possess similar antidepressant properties due to its structural components .
Case Study 2: Antitumor Efficacy
In a recent investigation into thiazolo-triazole derivatives, several compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these derivatives could effectively inhibit cell proliferation at low micromolar concentrations. The target compound's unique structure may contribute to its potential efficacy as an antitumor agent .
Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analog is 5-((4-(3-chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (), which differs in two key aspects:
- Piperazine substituent : A 3-chlorophenyl group replaces the 2-fluorophenyl group. Chlorine’s electronegativity and bulk may enhance binding to hydrophobic pockets in target proteins compared to fluorine.
- Phenyl ring substitution : The 4-ethoxy-3-methoxyphenyl group in the analog introduces additional steric and electronic effects compared to the target’s simpler 4-ethoxyphenyl group. Methoxy groups can influence metabolic stability via steric hindrance of oxidative enzymes.
Table 1: Structural and Physicochemical Comparison
Pharmacological Potential
- Antifungal activity : Triazolo-thiadiazoles in exhibit docking affinity for 14-α-demethylase (a fungal enzyme), implying that the target compound’s triazole-thiazole core may confer similar activity .
- CNS modulation : Piperazine derivatives (e.g., and ) often target serotonin or dopamine receptors. The fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to chlorophenyl analogs .
Crystallographic and Conformational Insights
- compounds : Exhibit planar conformations with fluorophenyl groups oriented perpendicularly, a feature that may influence stacking interactions in biological targets .
- pyrazolines : Demonstrate the importance of dihedral angles in heterocyclic systems for bioactivity, a factor relevant to the target compound’s flexibility .
Q & A
Q. What are the optimal synthetic routes for 5-((4-Ethoxyphenyl)...triazol-6-ol, considering its complex heterocyclic structure?
The synthesis involves multi-step protocols, including cyclization, condensation, and functional group coupling. For example:
- Step 1 : Formation of the thiazolo-triazole core via cyclization of thioamide intermediates under reflux with ethanol or methanol as solvents .
- Step 2 : Introduction of the 4-(2-fluorophenyl)piperazine moiety using nucleophilic substitution or Mannich reactions, often requiring NaH or K₂CO₃ as bases .
- Step 3 : Final purification via column chromatography (silica gel, CHCl₃/MeOH) or recrystallization (DMF/EtOH mixtures) to achieve >95% purity . Key challenges include controlling stereochemistry at the methylthiazolo-triazol junction and minimizing byproducts during piperazine coupling .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- 1H/13C NMR : Confirm substituent positions (e.g., ethoxyphenyl methine proton at δ 4.5–5.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in thiazolo-triazole, C-F stretch at ~1100 cm⁻¹) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z ~550–600) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antifungal Screening : Microdilution assays against Candida albicans (MIC determination) using 14-α-demethylase (3LD6) as a target, referencing molecular docking results .
- Receptor Binding Studies : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations guide SAR studies for this compound?
- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or 5-HT receptors based on structural homology to known ligands .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking, focusing on hydrogen bonds (e.g., triazole N–H with Glu-254 in 3LD6) and π-π stacking (fluorophenyl–heme interaction) .
- MD Simulations (GROMACS) : Assess binding stability (50–100 ns trajectories) by monitoring RMSD (<2 Å) and ligand–residue interaction frequencies .
Q. What strategies resolve low yields (<40%) in the final coupling step of the piperazine moiety?
- Catalyst Optimization : Replace traditional bases (NaH) with phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Solvent Screening : Test polar aprotic solvents (DMAC, DMF) at 80–100°C to improve solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 12–24 h) while maintaining yields >60% .
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be addressed?
- ADME Profiling : Measure logP (HPLC retention) to assess lipophilicity; aim for 2–4 for CNS penetration. Use PAMPA assays for passive permeability .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS to detect oxidative or hydrolytic degradation (e.g., ethoxy → hydroxyl group conversion) .
- Formulation Adjustments : Test cyclodextrin-based nanoencapsulation to enhance bioavailability in pharmacokinetic studies (e.g., AUC0–24h >500 ng·h/mL) .
Q. What advanced analytical methods validate stereochemical purity in asymmetric synthesis pathways?
- Chiral HPLC : Use Chiralpak IA/IB columns with hexane/IPA gradients to resolve enantiomers (Rs >1.5) .
- X-ray Crystallography : Determine absolute configuration (e.g., CCDC deposition for thiazolo-triazole derivatives) .
- VCD Spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra for configurational assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
